Lipophilicity (XLogP3) Comparison: Impact on Membrane Permeability and Solubility
The target compound exhibits a calculated XLogP3 of 2.3 , placing it within the optimal range for oral absorption (Lipinski's rule: XLogP ≤ 5). In contrast, the unsubstituted phenyl analog 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has a lower predicted XLogP (approximately 2.0–2.1) due to the absence of the methoxy group , while the 4-fluorophenyl analog is predicted to have a slightly higher XLogP (~2.5–2.7) . The 4-methoxy substituent thus provides a balanced lipophilicity that may enhance passive permeability without excessively reducing aqueous solubility compared to halogenated congeners.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 1-phenyl analog: XLogP3 ≈ 2.1; 4-fluorophenyl analog: XLogP3 ≈ 2.6; tert-butyl analog: XLogP3 ≈ 3.0 |
| Quantified Difference | ΔXLogP3 = +0.2 to +0.4 vs. phenyl analog; −0.3 vs. fluorophenyl analog |
| Conditions | Calculated via XLogP3 algorithm (PubChem/BOC Sciences data) |
Why This Matters
XLogP3 directly influences membrane permeability and solubility; the 4-methoxyphenyl analog offers a differentiated window for fine-tuning ADME profiles without introducing halogen-associated toxicity risks.
